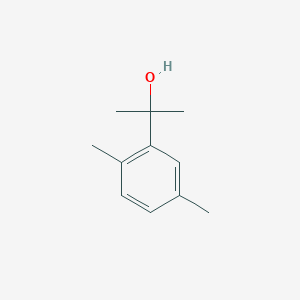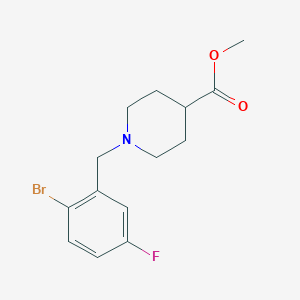
(1-(But-3-yn-1-yl)piperidin-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(But-3-yn-1-yl)piperidin-4-yl)methanol: is an organic compound featuring a piperidine ring substituted with a butynyl group and a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-(But-3-yn-1-yl)piperidin-4-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with piperidine, which is reacted with but-3-yn-1-yl bromide in the presence of a base such as potassium carbonate to form 1-(But-3-yn-1-yl)piperidine.
Hydroxymethylation: The resulting compound is then subjected to hydroxymethylation using formaldehyde and a reducing agent like sodium borohydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactors for better control over reaction conditions and the use of more efficient catalysts.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: (1-(But-3-yn-1-yl)piperidin-4-yl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Tosyl chloride (TsCl) for converting the hydroxyl group into a better leaving group, followed by nucleophilic substitution.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols or hydrocarbons.
Substitution: Formation of ethers, esters, or other substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Building Block: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic cycles due to its functional groups.
Biology and Medicine
Pharmacophore: The compound’s structure makes it a candidate for drug development, particularly in targeting neurological pathways.
Biological Probes: Used in the study of biological systems due to its ability to interact with various biomolecules.
Industry
Material Science:
Agrochemicals: Could be used in the synthesis of new agrochemical agents.
Mecanismo De Acción
The mechanism by which (1-(But-3-yn-1-yl)piperidin-4-yl)methanol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring can interact with neurotransmitter receptors, while the hydroxymethyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
(1-(But-3-yn-1-yl)piperidin-4-amine): Similar structure but with an amine group instead of a hydroxymethyl group.
(1-(But-3-yn-1-yl)piperidin-4-yl)ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.
Uniqueness
Functional Groups: The presence of both a butynyl and a hydroxymethyl group provides unique reactivity and potential for diverse chemical transformations.
Biological Activity: The specific arrangement of functional groups may offer unique interactions with biological targets, making it a valuable compound for drug discovery.
This detailed overview provides a comprehensive understanding of (1-(But-3-yn-1-yl)piperidin-4-yl)methanol, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
IUPAC Name |
(1-but-3-ynylpiperidin-4-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c1-2-3-6-11-7-4-10(9-12)5-8-11/h1,10,12H,3-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHRCKEWLDHRBDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCN1CCC(CC1)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-3-ol](/img/structure/B7874642.png)
![1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-4-ol](/img/structure/B7874647.png)


![{1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-3-yl}methanol](/img/structure/B7874675.png)


